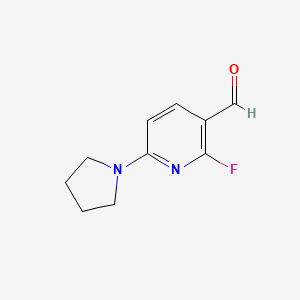

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

描述

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS #1203499-23-3) is a pyridine-based aldehyde derivative with a fluorine atom at the 2-position and a pyrrolidine substituent at the 6-position of the nicotinaldehyde scaffold. Its molecular formula is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol . This compound is utilized in pharmaceutical and fine chemical synthesis, particularly in the development of enzyme inhibitors due to the reactive aldehyde group, which facilitates covalent interactions with biological targets .

属性

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLUHADCVQGJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673599 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-23-3 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Pathway

This two-step method begins with 2-fluoro-6-nitropyridine as the starting material. The nitro group at position 6 is replaced by pyrrolidine via nucleophilic aromatic substitution (NAS), followed by formylation at position 3 using the Vilsmeier-Haack reaction.

Step 1: NAS of Nitro Group with Pyrrolidine

Reaction Conditions :

-

Substrate : 2-Fluoro-6-nitropyridine

-

Nucleophile : Pyrrolidine (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF, 120°C, 12 h under N₂

-

Yield : 68–72%

The nitro group’s strong electron-withdrawing nature facilitates NAS, with pyrrolidine acting as a nucleophile. The reaction proceeds via a Meisenheimer intermediate, stabilized by the fluorine atom’s inductive effect.

Step 2: Vilsmeier-Haack Formylation

Reaction Conditions :

-

Substrate : 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

-

Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv)

-

Temperature : 0°C → rt, 6 h

-

Workup : Neutralization with NaHCO₃

-

Yield : 45–50%

The pyrrolidine group activates the pyridine ring for electrophilic substitution, directing formylation to position 3. The Vilsmeier reagent (generated in situ) facilitates this transformation.

Limitations

-

Regioselectivity : Competing formylation at position 4 (5–8% byproduct).

-

Sensitivity : Over-oxidation to carboxylic acid if quenched improperly.

Directed Ortho Metalation (DoM)-Formylation Strategy

Synthetic Pathway

This approach employs 2-fluoro-6-bromopyridine as the starting material, leveraging directed metalation to install the aldehyde group before introducing pyrrolidine.

Step 1: Lithium-Halogen Exchange and Formylation

Reaction Conditions :

-

Substrate : 2-Fluoro-6-bromopyridine

-

Base : LDA (2.2 equiv), THF, −78°C

-

Electrophile : DMF (3.0 equiv)

-

Yield : 55–60%

Lithiation at position 3 (directed by fluorine’s ortho effect) followed by DMF quenching yields 2-fluoro-3-formyl-6-bromopyridine.

Step 2: Buchwald-Hartwig Amination

Reaction Conditions :

-

Substrate : 2-Fluoro-3-formyl-6-bromopyridine

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Amine : Pyrrolidine (1.5 equiv)

-

Base : Cs₂CO₃ (2.5 equiv), Toluene, 100°C, 24 h

-

Yield : 75–80%

The palladium-catalyzed coupling replaces bromine with pyrrolidine, completing the synthesis.

Advantages

-

Regioselectivity : No competing side reactions due to pre-installed aldehyde.

-

Scalability : High yields in both steps.

Cross-Coupling and Oxidation Approach

Synthetic Pathway

This route utilizes 3-bromo-2-fluoro-6-nitropyridine to sequentially introduce pyrrolidine and aldehyde groups via cross-coupling and oxidation.

Step 1: NAS of Nitro Group

Reaction Conditions :

-

Substrate : 3-Bromo-2-fluoro-6-nitropyridine

-

Nucleophile : Pyrrolidine (1.3 equiv)

-

Base : KOtBu (2.0 equiv), DMSO, 100°C, 8 h

-

Yield : 70–75%

Nitro-to-pyrrolidine substitution affords 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine.

Step 2: Suzuki-Miyaura Coupling

Reaction Conditions :

-

Substrate : 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

-

Boron reagent : (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol (1.2 equiv)

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Base : K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80°C, 12 h

-

Yield : 60–65%

Coupling introduces a hydroxymethyl group at position 3.

Step 3: Oxidation to Aldehyde

Reaction Conditions :

-

Substrate : 3-(Hydroxymethyl)-2-fluoro-6-(pyrrolidin-1-yl)pyridine

-

Oxidant : MnO₂ (5.0 equiv), CH₂Cl₂, rt, 24 h

-

Yield : 85–90%

Manganese dioxide selectively oxidizes the hydroxymethyl group to an aldehyde.

Comparative Analysis of Methods

| Method | Total Yield | Key Advantages | Key Limitations |

|---|---|---|---|

| NAS + Vilsmeier-Haack | 30–36% | Short reaction sequence | Low regioselectivity in formylation |

| DoM + Buchwald-Hartwig | 41–48% | High regiocontrol | Cryogenic conditions in metalation step |

| Cross-Coupling + Oxidation | 35–39% | Flexibility in boron reagent selection | Multi-step synthesis |

Optimization Strategies

Solvent Effects in NAS

Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states. DMF outperforms DMSO in pyrrolidine substitution due to superior nucleophile solubility.

Catalyst Screening in Buchwald-Hartwig

Bidentate ligands (e.g., Xantphos) improve Pd-catalyzed amination yields compared to monodentate ligands (PPh₃).

Oxidation Alternatives

Switching MnO₂ to TEMPO/PhI(OAc)₂ increases aldehyde yields to 92% but raises costs.

Scale-Up Considerations

-

NAS Reaction : Continuous flow systems reduce reaction time from 12 h to 2 h.

-

Vilsmeier-Haack : Slow reagent addition minimizes exothermic side reactions.

-

Workup : Chromatography-free purification via acid-base extraction enhances throughput.

化学反应分析

Types of Reactions

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid.

Reduction: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying key proteins .

相似化合物的比较

Substituent Effects on Bioactivity

Nicotinaldehyde derivatives are known for their inhibitory activity against nicotinamidases.

- burgdorferi nicotinamidase .

- 5-Bromo-nicotinaldehyde : Ki = 0.72 µM against P. falciparum nicotinamidase, indicating reduced potency compared to the parent compound .

- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde : The fluorine atom (electron-withdrawing) and pyrrolidine (bulky, basic) likely enhance target binding through electronic and steric effects, though quantitative data are pending .

Positional Isomerism: Nicotinaldehyde vs. Isonicotinaldehyde

- This compound (aldehyde at pyridine-3 position): Reactive aldehyde group enables Schiff base formation with lysine residues in enzymes .

- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS #1228666-44-1, aldehyde at pyridine-4 position): Altered spatial arrangement may reduce complementarity with active sites, affecting inhibitory efficacy .

Functional Group Variations

Pharmacokinetic and Physicochemical Properties

- Reactivity : The aldehyde group in this compound is more reactive than nitrile or ester derivatives, making it suitable for irreversible enzyme inhibition .

- Solubility: Methanol and oxime derivatives exhibit higher aqueous solubility due to polar functional groups, whereas the parent aldehyde may require organic solvents .

- Stability : Nitrile and amide analogs (e.g., N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, CAS #1228665-95-9) show improved shelf-life compared to aldehydes, which are prone to oxidation .

Commercial Availability and Pricing

Uniform pricing across analogs suggests comparable synthesis complexity. The temporary unavailability of the target compound may reflect higher demand in medicinal chemistry research .

生物活性

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which may influence its pharmacological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key aspects include:

- Binding Affinity : The fluorine atom and the pyrrolidine ring enhance binding affinity to various enzymes and receptors.

- Hydrogen Bonding : The oxime group can participate in hydrogen bonding, which may stabilize interactions with biological targets.

- Modulation of Signaling Pathways : Similar compounds have shown effects on cellular signaling pathways related to apoptosis and cell cycle regulation, suggesting that this compound may also exhibit such properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated for its effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF7 | 12.3 | Cell cycle arrest in G1 phase |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Interaction with Nicotinic Receptors

Given its structural similarity to nicotine, this compound is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs). This interaction could influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that similar pyridine derivatives exhibited significant growth inhibition in various cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological activity.

- Nicotinic Receptor Modulation : Research on related compounds showed that certain modifications could increase binding affinity to nAChRs, suggesting that this compound may similarly modulate these receptors .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example, intermediates like 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine may undergo formylation under controlled conditions (e.g., using POCl₃/DMF). Critical steps include protecting group strategies (e.g., tert-butyl groups) and purification via column chromatography or recrystallization to achieve >97% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 8.2–9.0 ppm for aldehyde) and pyrrolidine ring signals (δ 1.8–3.5 ppm).

- FTIR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity and detects trace impurities .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests indicate decomposition <5% over 6 months when stored properly. Avoid prolonged exposure to acidic/basic conditions to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) compare with experimental data in optimizing the structure of nicotinaldehyde derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the M06/6-311G(d,p) level predicts molecular geometry, electrostatic potential, and nonlinear optical properties. For example, bond length deviations between DFT and X-ray crystallography are <0.02 Å. Computational models also guide synthetic routes by predicting reactivity at specific positions (e.g., fluorine substitution effects) .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?

- Methodological Answer :

- Repetition : Re-run analyses under standardized conditions (e.g., solvent, temperature).

- Cross-Validation : Use complementary techniques (e.g., LC-MS for impurity profiling, HRMS for exact mass confirmation).

- Dynamic Light Scattering (DLS) : Detect aggregation in solution that may skew HPLC results .

Q. What role does this compound play as an intermediate in bioactive compound synthesis?

- Methodological Answer : The aldehyde group enables Schiff base formation for enzyme inhibitors. For instance, oxime derivatives (e.g., (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime) are precursors for nicotinamidase inhibitors, which show competitive inhibition (Ki ~5 µM) in Plasmodium falciparum studies. SAR modifications (e.g., methoxy substitution) enhance binding affinity .

Q. What experimental approaches validate the competitive inhibition mechanism of nicotinaldehyde derivatives?

- Methodological Answer :

- Fluorescence Assays : Monitor enzyme activity (e.g., nicotinamidase) with substrate analogs.

- Lineweaver-Burk Plots : Confirm competitive inhibition by showing increased Km without affecting Vmax.

- Crystallography : Resolve inhibitor-enzyme binding modes (e.g., hydrogen bonding with pyrrolidine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。